6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
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Overview
Description
6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for the preparation of 6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine:
Hydrogenation of Pyrazolo[1,5-A]pyridines: This method involves the hydrogenation of pyrazolo[1,5-A]pyridines under specific conditions to yield the desired compound.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to a propargylic acid amide, resulting in the formation of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can be carried out using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: This compound is used in studies to understand its interaction with various biological targets and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: This compound lacks the dimethyl substitution at the 6-position.
6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
Uniqueness
6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups at the 6-position can enhance its stability and modify its interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
2102412-18-8 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dihydro-4H-pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H14N2/c1-9(2)5-3-8-4-6-10-11(8)7-9/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
KCCMDDVHEXFXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC=NN2C1)C |
Origin of Product |
United States |
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